4-(4-Methylphenoxy)-2-benzofuran-1,3-dione
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Overview
Description
4-(p-Tolyloxy)isobenzofuran-1,3-dione is a chemical compound belonging to the benzofuran class. It has a molecular formula of C15H10O4 and a molecular weight of 254.23 g/mol . This compound is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyloxy)isobenzofuran-1,3-dione typically involves the reaction of phthalic anhydride with p-cresol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene . The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(p-Tolyloxy)isobenzofuran-1,3-dione follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolyloxy)isobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzofurans .
Scientific Research Applications
4-(p-Tolyloxy)isobenzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 4-(p-Tolyloxy)isobenzofuran-1,3-dione involves its interaction with specific molecular targets. It can modulate enzyme activity and receptor binding, leading to various biological effects. The compound’s structure allows it to interact with proteins and nucleic acids, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A structurally related compound with similar reactivity and applications.
Phthalimide: Another related compound used in organic synthesis and medicinal chemistry.
Uniqueness
4-(p-Tolyloxy)isobenzofuran-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63181-77-1 |
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Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
4-(4-methylphenoxy)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C15H10O4/c1-9-5-7-10(8-6-9)18-12-4-2-3-11-13(12)15(17)19-14(11)16/h2-8H,1H3 |
InChI Key |
AYGZMULTLVZMNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)OC3=O |
Origin of Product |
United States |
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